molecular formula C12H18N2 B3379903 1-Tert-butyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1784575-97-8

1-Tert-butyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B3379903
CAS No.: 1784575-97-8
M. Wt: 190.28 g/mol
InChI Key: DYMZFTTYECUXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-1,2,3,4-tetrahydroquinoxaline is a synthetic organic compound based on the 1,2,3,4-tetrahydroquinoxaline scaffold, a privileged structure in medicinal chemistry. This specific tert-butyl-substituted derivative is of significant interest in organic synthesis and drug discovery for constructing novel chemical entities. The 1,2,3,4-tetrahydroquinoxaline core is a key pharmacophore in the development of compounds with diverse biological activities. Recent research has identified derivatives of this scaffold as promising therapeutic agents. Notably, tetrahydroquinoxaline-based sulfonamide derivatives have been designed and synthesized as novel Colchicine Binding Site Inhibitors (CBSIs), demonstrating potent antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase . Furthermore, 1,2,3,4-tetrahydroquinoxaline-derived phenyl ureas have been identified as a novel chemotype of Hepatitis B Virus (HBV) capsid assembly modulators, effectively inhibiting viral replication by misdirecting the assembly of core protein dimers . The tert-butyl group on the molecule can enhance metabolic stability and modulate lipophilicity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . This product is intended for research purposes, such as serving as a key intermediate in the synthesis of more complex molecules, a building block in combinatorial chemistry, or a candidate for high-throughput screening in drug discovery campaigns. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-tert-butyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(2,3)14-9-8-13-10-6-4-5-7-11(10)14/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMZFTTYECUXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanism Studies of 1 Tert Butyl 1,2,3,4 Tetrahydroquinoxaline

Chemical Transformations of the Tetrahydroquinoxaline Ring System

The tetrahydroquinoxaline ring system, a fusion of a benzene (B151609) ring and a dihydropyrazine (B8608421) ring, exhibits a rich and varied reactivity profile. The aromatic portion is susceptible to electrophilic attack, while the nitrogen centers in the heterocyclic ring can act as nucleophiles and are prone to oxidation.

Electrophilic Aromatic Substitution: The benzene ring of the 1-tert-butyl-1,2,3,4-tetrahydroquinoxaline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused amino group. The lone pair of electrons on the nitrogen atom at position 4 can be delocalized into the aromatic ring, increasing its nucleophilicity. The substitution pattern is directed by this activating group. Typically, electrophilic attack will occur at the positions ortho and para to the activating group. In this case, the positions C-6 and C-8 are the most likely sites for substitution.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the nitrogen atoms of the heterocyclic ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored unless the ring is activated by strongly electron-withdrawing groups, which are not present in the parent molecule.

Nucleophilic substitution reactions at the saturated carbon atoms (C-2 and C-3) of the dihydropyrazine ring are also not typical unless a suitable leaving group is introduced at these positions.

The nitrogen heterocycle in this compound is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation: The secondary amine at position 4 and the tertiary amine at position 1 can be oxidized under various conditions. Mild oxidizing agents can lead to the formation of N-oxides. Stronger oxidation can result in the aromatization of the dihydropyrazine ring to form the corresponding quinoxaline (B1680401) derivative. This dehydrogenation is a common reaction for N-heterocycles. researchgate.net The presence of the tert-butyl group at N-1 can influence the regioselectivity of oxidation.

Reduction: The aromatic ring of the tetrahydroquinoxaline system can be reduced under catalytic hydrogenation conditions, typically requiring high pressure and temperature, to yield the corresponding octahydroquinoxaline. The specific stereochemistry of the product would depend on the catalyst and reaction conditions used.

Transformations Involving the N-Tert-butyl Moiety

The N-tert-butyl group significantly influences the reactivity of the molecule, both through its electronic effects and, more prominently, its steric bulk.

The cleavage of the N-tert-butyl group, a process known as N-dealkylation, is a key transformation for this compound. The tert-butyl group is known to be labile under acidic conditions. libretexts.org Protonation of the nitrogen atom at position 1, followed by the departure of the stable tert-butyl cation, leads to the formation of 1,2,3,4-tetrahydroquinoxaline (B1293668). This reaction is often facilitated by the stability of the resulting carbocation. libretexts.org

This dealkylation can be a crucial step in synthetic pathways where the tert-butyl group is used as a temporary protecting group for the N-1 position.

The large and bulky tert-butyl group imposes significant steric hindrance around the N-1 atom. This steric bulk has several stereochemical consequences:

Conformational Restriction: The tert-butyl group will preferentially occupy an equatorial position in the likely chair-like conformation of the dihydropyrazine ring to minimize steric strain. This can lock the conformation of the ring system and influence the stereochemical outcome of reactions at other positions.

Diastereoselectivity: The steric hindrance from the tert-butyl group can direct the approach of reagents to the opposite face of the molecule, leading to high diastereoselectivity in reactions such as alkylation or acylation at the N-4 position.

Restricted Rotation: While less common for a tert-butyl group, in highly crowded systems, restricted rotation around the N-C(tert-butyl) bond could potentially lead to atropisomerism, although this is unlikely in this specific compound under normal conditions.

The unique reactivity patterns influenced by the tert-butyl group are a subject of broader study in chemistry. rsc.org

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzene ring follows the general, well-established two-step pathway:

Formation of the σ-complex (arenium ion): The electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The attack is directed to the C-6 or C-8 position due to the activating effect of the N-4 atom.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Mechanism of N-Dealkylation: The acid-catalyzed N-dealkylation of the tert-butyl group proceeds via a mechanism analogous to an E1 elimination or an SN1 reaction where the leaving group is a neutral amine. libretexts.org

Protonation: The nitrogen atom at position 1 is protonated by an acid.

Heterolytic Cleavage: The C-N bond cleaves heterolytically, with the nitrogen atom retaining the electron pair. This results in the formation of 1,2,3,4-tetrahydroquinoxaline and a stable tert-butyl carbocation.

Carbocation Fate: The tert-butyl carbocation can then be trapped by a nucleophile or undergo elimination to form isobutylene.

The proposed mechanisms for these key reactions are summarized in the table below.

ReactionProposed MechanismKey Intermediates
Electrophilic Aromatic Substitution Two-step addition-eliminationσ-complex (arenium ion)
N-Dealkylation Acid-catalyzed heterolysis (SN1/E1-like)Protonated amine, tert-butyl carbocation

Further detailed mechanistic studies, potentially involving kinetic analysis and computational modeling, would be beneficial for a more comprehensive understanding of the reactivity of this intriguing heterocyclic compound. uni.lu

Lack of Specific Research Data Precludes Article Generation

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the transition metal-catalyzed functionalization of This compound . While extensive research exists on the functionalization of the broader classes of tetrahydroquinolines and quinoxalines using various transition metal catalysts, studies focusing explicitly on the 1-tert-butyl substituted derivative are not present in the surveyed literature.

The user's request for an article structured around the "," with a specific section on "3.4. Transition Metal-Catalyzed Reactions for Functionalization," cannot be fulfilled with the required scientific accuracy and adherence to the provided outline. Generating content on this topic would necessitate extrapolating from related but distinct chemical systems, a measure that would compromise the factual integrity and specificity demanded by the instructions.

Research into the functionalization of the parent tetrahydroquinoline ring system is well-documented. For instance, studies have demonstrated palladium-catalyzed C-H activation and cross-coupling reactions at various positions of the tetrahydroquinoline scaffold. Similarly, copper-catalyzed reactions have been successfully employed for the synthesis and functionalization of these heterocyclic motifs. Rhodium catalysts have also been utilized for selective C-H functionalization.

However, the electronic and steric properties of the N-substituent are critical in determining the reactivity of the tetrahydroquinoline ring. The tert-butyl group at the N1 position of this compound would exert a significant steric and electronic influence compared to other substituents like aryl or Boc groups, which are commonly found in the existing literature. Without specific experimental data for the 1-tert-butyl derivative, any discussion of its reactivity in transition metal-catalyzed reactions would be purely speculative.

Given the strict adherence required to the user's outline and the exclusion of information outside the explicit scope, the absence of direct research on this compound prevents the generation of the requested article.

Derivatization and Advanced Functionalization Strategies for 1 Tert Butyl 1,2,3,4 Tetrahydroquinoxaline Analogs

Design and Synthesis of Novel Substituted 1,2,3,4-Tetrahydroquinoxaline (B1293668) Analogs

The design of novel tetrahydroquinoxaline analogs is often driven by the goal of creating compounds with specific biological activities or material properties. nih.govajphs.com The synthesis of these analogs, including those based on the 1-tert-butyl-1,2,3,4-tetrahydroquinoxaline core, employs a variety of chemical reactions.

Common synthetic approaches include:

Condensation Reactions: A primary method involves the condensation of N-substituted o-phenylenediamines with α-dicarbonyl compounds or their equivalents. To synthesize a 1-tert-butyl analog, N-tert-butyl-o-phenylenediamine would be a key starting material.

Reductive Cyclization: The reduction of a nitro group in a precursor molecule can trigger a cyclization to form the tetrahydroquinoxaline ring. For instance, a reduction-reductive amination strategy can convert 2-nitroarylketones into tetrahydroquinolines in high yields. nih.gov

Metal-Free Cascade Reactions: Modern methods aim to construct the tetrahydroquinoxaline core in a one-pot, metal-free process. One such strategy involves the reduction of nitroarenes followed by cyclization and hydrogenation of imines, starting from readily available 2-nitroanilines and α-ketoesters. rsc.org

Hydrogenation of Quinoxalines: The direct hydrogenation of the corresponding quinoxaline (B1680401) precursors is a straightforward method to obtain the saturated tetrahydroquinoxaline ring. organic-chemistry.org Metal-free transfer hydrogenation using reagents like HBpin has been developed for this purpose, offering an environmentally benign route. organic-chemistry.org

Palladium-Catalyzed Intramolecular C-N Bond Formation: A highly regio- and stereoselective route involves the S_N2-type ring-opening of activated aziridines with 2-bromoanilines, followed by an intramolecular C-N bond formation catalyzed by palladium. organic-chemistry.orgresearchgate.net

The design process may involve computational studies to predict the binding modes of derivatives with biological targets, as seen in the development of tetrahydroquinoxaline sulfonamides as tubulin inhibitors. nih.gov These studies help in selecting substituents that can enhance desired interactions, such as hydrogen bonding or hydrophobic interactions. nih.gov

Synthetic Method Key Starting Materials Typical Reagents/Catalysts Description Reference
Asymmetric Hydrogenation Quinoxalines Iridium (Ir) complexes Provides chiral tetrahydroquinoxalines with high enantioselectivity. The solvent can be adjusted to favor the formation of either the (R) or (S) enantiomer. rsc.org
Metal-Free Cascade 2-Nitroanilines, α-Ketoesters B2cat2, Water A one-pot process involving nitro reduction, cyclization, and imine hydrogenation to build the tetrahydroquinoxaline core without metal catalysts. rsc.org
Domino Povarov Reaction Arylamines, Methyl Propiolate, Aromatic Aldehydes p-Toluenesulfonic acid A three-component reaction that proceeds through an in-situ generated β-enamino ester and an aromatic imine to form polysubstituted tetrahydroquinolines. beilstein-journals.orgnih.gov
Aziridine Ring-Opening Activated Aziridines, 2-Bromoanilines Palladium (Pd) catalyst A highly regio- and stereoselective method involving S_N2 ring-opening followed by intramolecular C-N bond formation. organic-chemistry.orgresearchgate.net
Solid-Phase Synthesis Resin-bound secondary amines, o-Fluoronitrobenzenes Tin(II) chloride A traceless synthesis on a solid support, allowing for combinatorial derivatization of the resulting tetrahydroquinoxaline. researchgate.net

Functionalization at the Aromatic and Saturated Heterocyclic Rings

Once the core this compound scaffold is synthesized, further diversity can be introduced by functionalizing either the benzene (B151609) ring or the saturated dihydropyrazine (B8608421) ring.

Aromatic Ring Functionalization: The benzene portion of the tetrahydroquinoxaline molecule is susceptible to electrophilic aromatic substitution. The amino groups of the core are activating and ortho-, para-directing. However, the precise location of substitution is influenced by the steric hindrance of the N-1 tert-butyl group and other substituents. C-H functionalization has emerged as a powerful tool for the site-selective modification of N-heterocycles. nih.gov For instance, radical-based methods using alkylsulfinate salts allow for direct C-H functionalization of electron-deficient heteroarenes. nih.gov Another approach involves leveraging the quinoxaline core itself to create novel emitters by modifying it with donor and acceptor groups, demonstrating functionalization that tunes electronic properties. rsc.org

Saturated Heterocyclic Ring Functionalization: Functionalization of the saturated ring typically targets the N-4 nitrogen or the C-2 and C-3 positions.

N-4 Position: If the N-4 nitrogen is a secondary amine (N-H), it can be readily derivatized via acylation, alkylation, or sulfonylation. mdpi.comnih.gov Solid-phase synthesis approaches have utilized this position for further diversification with acyl chlorides and isocyanates. researchgate.net

C-2/C-3 Positions: Introducing substituents at the carbon atoms of the saturated ring is more challenging. However, strategies exist, such as the domino Povarov reaction, which can build the ring with multiple substituents already in place. beilstein-journals.orgnih.gov Catalytic hydrogenation of substituted quinolines can also yield tetrahydroquinoxalines with functionality at these positions. acs.org The steric bulk of the N-1 tert-butyl group would be expected to significantly influence the approach of reagents to the C-2 position.

Regioselective and Stereoselective Functionalization Approaches

Controlling the position (regioselectivity) and 3D arrangement (stereoselectivity) of new functional groups is a key challenge in the synthesis of complex molecules.

Regioselectivity: In the context of the tetrahydroquinoxaline aromatic ring, regioselectivity is governed by the directing effects of the existing amine groups and any other substituents. The bulky tert-butyl group at N-1 can sterically hinder substitution at the adjacent C-8 position, potentially favoring functionalization at the C-5, C-6, or C-7 positions. Systematic studies on the radical functionalization of heterocycles have shown that substituents exert consistent and additive directing effects, allowing for the prediction of regioselectivity. nih.gov In some cases, regioselectivity can be tuned by modifying reaction conditions such as solvent and pH. nih.gov Late-stage functionalization of complex scaffolds like tetraphenylenes has been achieved through regioselective iodination, where steric hindrance from tert-butyl groups plays a crucial role in directing the reaction. rsc.org

Stereoselectivity: Creating specific stereoisomers is critical, as the biological activity of chiral molecules often depends on their absolute configuration.

Asymmetric Hydrogenation: Chiral tetrahydroquinoxaline derivatives can be synthesized with high enantioselectivity using iridium-catalyzed asymmetric hydrogenation of quinoxaline precursors. rsc.org By changing the reaction solvent (e.g., from toluene/dioxane to ethanol), it is possible to selectively obtain either the (R) or (S) enantiomer with excellent enantiomeric excess (ee). rsc.org

Catalytic Asymmetric Carboamination: Palladium-catalyzed alkene carboamination reactions can generate tetrahydroquinoxalines containing quaternary carbon stereocenters with high levels of asymmetric induction. rsc.org

Stereoselective Synthesis from Chiral Precursors: A highly regio- and stereoselective route to both racemic and non-racemic tetrahydroquinoxalines can be achieved through the ring-opening of activated aziridines followed by palladium-catalyzed intramolecular cyclization. organic-chemistry.orgresearchgate.net

Reaction Catalyst/Reagent Solvent Product Yield Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Ir-catalyst Toluene/Dioxane (R)-enantiomer up to 93% 98% ee rsc.org
Asymmetric Hydrogenation Ir-catalyst EtOH (S)-enantiomer up to 83% 93% ee rsc.org
Asymmetric Hydrogenation (Flow) Ir-catalyst Dioxane (R)-enantiomer 91% 93% ee rsc.org
Asymmetric Hydrogenation (Flow) Ir-catalyst EtOH (S)-enantiomer 90% 87% ee rsc.org

Synthesis of Polycyclic and Bridged Systems Incorporating the Tetrahydroquinoxaline Scaffold

Integrating the this compound scaffold into larger, more rigid polycyclic or bridged structures is an advanced strategy to develop novel chemical entities. These complex architectures can enforce specific conformations, which is valuable for designing high-affinity ligands for biological targets.

Solid-Phase Synthesis of Polycyclics: Methods have been developed for the solid-phase synthesis of polycyclic compounds derived from a tetrahydroquinoline core. nih.govacs.org An enantiopure tetrahydroquinoline-derived β-amino ester can be anchored to a solid support and then elaborated through a multi-step sequence, including a ring-closing metathesis, to yield polycyclic structures with medium-sized rings. nih.govacs.orgacs.org

Annulation Strategies: A synthetic route to novel tricyclic, nitrogen-containing systems has been developed that incorporates structural features of 1,2,3,4-tetrahydroquinoxaline. researchgate.net Key steps in this diastereoselective synthesis include N-acylation, Hofmann rearrangement, and a ring-closing Buchwald-Hartwig reaction. researchgate.net

Fused Tetrahydroquinolines: One-pot organocatalytic methods can transform simpler starting materials into ring-fused tetrahydroquinoline derivatives through sequences like aerobic oxidation and 1,5-hydride transfer/cyclization. acs.org Natural product synthesis often involves the construction of complex polycyclic systems, and strategies used for alkaloids like lyconadin A, which involve aza-Prins reactions and electrocyclic ring openings, could potentially be adapted for tetrahydroquinoxaline-based systems. nih.gov

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of the this compound scaffold in derivatization reactions is a function of its inherent structural and electronic features.

Electronic Effects: The electron-donating nature of the amino groups in the heterocyclic ring activates the aromatic ring toward electrophilic substitution. Conversely, introducing electron-withdrawing groups (e.g., nitro, cyano) onto the aromatic ring would deactivate it towards further electrophilic attack but activate it for nucleophilic aromatic substitution.

Steric Effects of the N-1 Tert-butyl Group: The most significant factor for this specific compound is the steric hindrance imposed by the bulky tert-butyl group. This group can:

Hinder N-1 Reactivity: It prevents reactions that typically occur at the nitrogen of secondary amines, such as acylation or alkylation.

Influence Ring Conformation: It can lock the dihydropyrazine ring into a preferred conformation, which in turn affects the stereochemical outcome of reactions at C-2 and C-3.

Direct Aromatic Substitution: It sterically blocks the C-8 position, making electrophilic attack at more remote positions (C-5, C-6, C-7) more likely. The regioselective synthesis of functionalized tetraphenylenes highlights how tert-butyl groups can effectively direct late-stage functionalizations. rsc.org

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-tert-butyl-1,2,3,4-tetrahydroquinoxaline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and tert-butyl protons. The tert-butyl group, containing nine chemically equivalent protons, characteristically produces a sharp, intense singlet signal. nih.gov This signal is typically found in the upfield region of the spectrum. The protons on the tetrahydroquinoxaline ring system would exhibit more complex splitting patterns. The four protons of the ethylenediamine (B42938) moiety (-CH₂-CH₂-) would likely appear as two multiplets. The aromatic protons on the benzene (B151609) ring would produce signals in the downfield region, with their splitting pattern dependent on their substitution. In related tetrahydroquinoline structures, these aromatic protons are clearly observed. chemicalbook.comchemicalbook.com The presence of the bulky tert-butyl group on the nitrogen atom significantly influences the electronic environment and, consequently, the chemical shifts of the adjacent methylene (B1212753) protons compared to the unsubstituted parent compound. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each non-equivalent carbon atom. For this compound, this would include signals for the four unique carbons of the aromatic ring, the two carbons of the saturated heterocyclic ring, and the two distinct carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). nih.govdocbrown.info The chemical shifts of the tert-butyl carbons are particularly diagnostic. spectrabase.com

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)AssignmentNotes
¹H~6.5 - 7.2Aromatic protons (4H)Complex multiplet pattern.
¹H~3.0 - 3.5-N-CH₂-CH₂-N- (4H)Two multiplets, broadened by ring dynamics.
¹H~1.2 - 1.4-C(CH₃)₃ (9H)Sharp singlet, characteristic of a tert-butyl group. nih.gov
¹³C~140 - 150Aromatic C (quaternary, C4a, C8a)Expected downfield shift due to attachment to nitrogen.
¹³C~115 - 130Aromatic C-H (C5, C6, C7, C8)Four distinct signals expected.
¹³C~55 - 60-C(CH₃)₃Quaternary carbon of the tert-butyl group.
¹³C~40 - 50-N-CH₂-CH₂-N-Aliphatic carbons in the heterocyclic ring.
¹³C~25 - 30-C(CH₃)₃Three equivalent methyl carbons.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₈N₂), the molecular weight is 190.28 g/mol .

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙) with an m/z value of 190. A key fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. researchgate.net Therefore, a prominent peak at m/z 175 (M-15) is expected. Another characteristic fragmentation for tert-butyl amines is the cleavage of the C-N bond, leading to the loss of the entire tert-butyl group and formation of a fragment corresponding to the tetrahydroquinoxaline cation. pearson.com This alpha-cleavage is a dominant process in aliphatic amines. libretexts.org The stability of the resulting fragment ions often dictates the appearance of the mass spectrum. chemguide.co.uklibretexts.org In the case of the related compound tert-butylamine (B42293), the base peak arises from the loss of a methyl group. pearson.com

Predicted Mass Spectrometry Fragmentation Data

m/z ValueProposed FragmentNeutral LossSignificance
190[C₁₂H₁₈N₂]⁺˙-Molecular Ion (M⁺˙)
175[C₁₁H₁₅N₂]⁺•CH₃Loss of a methyl radical from the tert-butyl group. researchgate.net
133[C₈H₉N₂]⁺•C(CH₃)₃Loss of the tert-butyl radical via alpha-cleavage. libretexts.org
57[C(CH₃)₃]⁺•C₈H₉N₂tert-Butyl cation, a common fragment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would confirm the presence of its key structural features. Unlike its parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), it lacks an N-H bond in the saturated ring, meaning the characteristic N-H stretching vibration (typically around 3300-3500 cm⁻¹) would be absent. libretexts.org The spectrum would be dominated by C-H stretching vibrations: aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches (from the tert-butyl and CH₂ groups) appearing just below 3000 cm⁻¹. libretexts.orgdocbrown.info The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. libretexts.org Strong bands corresponding to the bending modes of the tert-butyl group would also be expected. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the symmetric vibrations of the tert-butyl group are expected to be strong in the Raman spectrum. researchgate.netnih.gov Temperature-dependent Raman studies could potentially be used to analyze the conformational dynamics of the six-membered heterocyclic ring, similar to studies on substituted silacyclohexanes. researchgate.net

Characteristic Infrared Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
3000 - 3100C-H StretchAromatic
2850 - 3000C-H StretchAliphatic (CH₂, CH₃)
1580 - 1610C=C StretchAromatic Ring
1450 - 1500C=C StretchAromatic Ring
1365 - 1395C-H Bendtert-Butyl (Umbrella mode)
1200 - 1300C-N StretchAromatic and Aliphatic Amine

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not found in the surveyed literature, its architecture can be predicted based on related compounds.

The crystal structure of the parent compound, 1,2,3,4-tetrahydroquinoxaline, shows a puckered piperazine-like ring fused to a planar aromatic ring. researchgate.net Similarly, derivatives like 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) adopt a half-chair conformation for the heterocyclic ring. nih.govresearchgate.netnih.gov It is highly probable that this compound would adopt a similar half-chair conformation. Due to the significant steric bulk of the tert-butyl group, it would overwhelmingly favor an equatorial position on the nitrogen atom to minimize steric strain. This preference is a well-established principle in conformational analysis.

Predicted Solid-State Structural Features

Structural FeaturePredicted CharacteristicBasis for Prediction
Aromatic RingPlanarInherent geometry of a benzene ring. researchgate.net
Heterocyclic Ring ConformationHalf-ChairObserved in parent and derivatized structures. researchgate.netnih.gov
tert-Butyl Group PositionEquatorialMinimization of steric hindrance.
Nitrogen Atom GeometryLikely trigonal pyramidalTypical for a tertiary amine.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a sample of this compound and for separating it from potential isomers.

Purity Assessment: A synthesized batch of the compound can be analyzed by reverse-phase HPLC or GC. A single, sharp peak would indicate a high degree of purity, while the presence of other peaks would signify impurities, which could be starting materials, by-products, or degradation products.

Separation of Isomers: HPLC is particularly effective for separating isomers. While the target compound itself is achiral under normal conditions due to rapid ring inversion, chromatography can separate it from its structural isomers. For example, a reaction designed to produce this compound might also yield 6-tert-butyl-1,2,3,4-tetrahydroquinoxaline (where the tert-butyl group is on the aromatic ring). These structural isomers would have different retention times on an HPLC column, allowing for their separation and quantification. nih.gov The separation of stereoisomers of related tetrahydroisoquinoline analogs has been achieved using specialized chiral stationary phases in HPLC, indicating that if a chiral variant were synthesized, methods for its resolution would be available. nih.gov Dynamic chromatography can be used for stereolabile compounds that may interconvert during the separation process. psu.edu

Application of Chromatographic Techniques

TechniqueApplicationPrinciple of Separation
Reverse-Phase HPLCPurity AssessmentSeparation based on polarity differences between the analyte and a non-polar stationary phase.
Normal-Phase HPLCSeparation of Structural IsomersSeparation based on polarity, using a polar stationary phase and a non-polar mobile phase.
Gas Chromatography (GC-FID/GC-MS)Purity Assessment & IdentificationSeparation of volatile compounds based on their boiling points and interaction with the stationary phase.
Chiral HPLCSeparation of EnantiomersDifferential interaction of enantiomers with a chiral stationary phase (applicable if a stable chiral analog exists). nih.gov

Computational and Theoretical Investigations of 1 Tert Butyl 1,2,3,4 Tetrahydroquinoxaline

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

In studies of similar aminobenzonitriles, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), calculations of the molecular structure in the electronic ground state (S₀) are a crucial first step. nih.gov These theoretical models are often validated by comparing the computed geometries with experimental data from X-ray crystallography. nih.gov However, comparisons between calculated and experimental structures can reveal substantial differences, highlighting the challenges computational methods face in perfectly replicating real-world molecular structures, especially in the solid state where packing forces are present. nih.gov The choice of functional and basis set in DFT calculations is critical for achieving a balance between computational cost and accuracy. wavefun.com

Table 1: Representative Theoretical Methods in Quantum Chemistry

Method Type Common Acronyms Typical Application
Molecular Mechanics MM Conformational analysis of large molecules
Semi-Empirical Methods AM1, PM3 Calculations on large systems, initial geometry optimization
Hartree-Fock Theory HF, SCF Baseline for electron correlation methods, orbital visualization
Density Functional Theory DFT (e.g., B3LYP) Geometry optimization, electronic properties, reaction energies

Conformational Analysis and Energy Landscape Mapping

The non-planar nature of the dihydropyrazine (B8608421) ring in 1-tert-butyl-1,2,3,4-tetrahydroquinoxaline allows it to adopt several different conformations. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers. lumenlearning.com The presence of the sterically demanding tert-butyl group on one of the nitrogen atoms significantly influences the conformational preferences of the ring system.

Table 2: Estimated Relative Energies for Cyclohexane Conformations

Conformation Relative Energy (kcal/mol) Key Feature
Chair 0 Most stable, all bonds staggered
Twist-Boat 5.5 More stable than boat, avoids flagpole interactions
Boat 6.9 Unstable, features flagpole hydrogens and eclipsed bonds

Note: Data is for cyclohexane; specific values for this compound would require dedicated calculations, but the relative stability trends are illustrative.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. arxiv.org MD simulations model the movement of every atom in a system over time based on a classical force field, providing a detailed picture of intermolecular interactions. arxiv.orgnih.gov

For this compound, MD simulations can be used to understand how it interacts with solvent molecules. These simulations can reveal the structure of the solvation shell, the average number and lifetime of hydrogen bonds (if applicable), and the influence of the bulky and hydrophobic tert-butyl group on the local solvent structure. This information is crucial for understanding the molecule's solubility and how its conformation might change in different solvent environments. Furthermore, MD simulations are applied to study how tetrahydroquinoxaline analogs interact with biological targets, providing insights into their binding modes and stability within a protein's active site. nih.govmdpi.com

Prediction of Reactivity, Reaction Pathways, and Transition States

Theoretical methods are invaluable for predicting the chemical reactivity of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can identify the likely sites for nucleophilic and electrophilic attack. Molecular electrostatic potential (MEP) maps can also highlight electron-rich and electron-poor regions, further predicting sites of interaction.

Computational chemistry allows for the detailed exploration of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This is particularly useful for understanding complex multi-step syntheses, such as the domino reactions used to create the tetrahydroquinoline core. nih.gov Identifying the structure and energy of the transition state provides critical information about the reaction's activation energy and, consequently, its rate.

In Silico Design and Screening of Novel Tetrahydroquinoxaline Analogs

The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is a privileged structure in medicinal chemistry. In silico (computational) techniques play a central role in the rational design and screening of novel analogs for potential therapeutic applications. mdpi.comnih.gov The process often begins with a known structure, such as this compound, which can be systematically modified in a virtual environment to create large libraries of related compounds. nih.govmdpi.com

These virtual libraries are then subjected to a screening process. Molecular docking simulations are used to predict how well each analog might bind to a specific biological target, such as an enzyme or receptor, providing an estimate of its potential activity. nih.gov Following docking, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicological risks are predicted using specialized software. mdpi.com This multi-step in silico screening allows researchers to prioritize a smaller number of the most promising candidates for chemical synthesis and subsequent experimental testing, saving significant time and resources. mdpi.comnih.gov

Studies on Intramolecular Charge Transfer (ICT) Dynamics and Photophysical Properties

The photophysical properties of molecules are dictated by their behavior upon absorbing light. Certain molecules, particularly those with electron-donating and electron-accepting groups, can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT) in their excited state. Studies on the closely related compound 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) provide significant insight into these processes. nih.govnih.govacs.org

Upon photoexcitation, NTC6 can form a locally excited (LE) state, which can then transform into a more polarized ICT state where electron density has moved from the amino donor group to the cyano acceptor group. nih.gov This process often results in dual fluorescence, with distinct emission bands from both the LE and ICT states. nih.govresearchgate.net Time-resolved fluorescence spectroscopy has been used to measure the dynamics of this charge transfer. nih.govacs.org For NTC6, the ICT process is extremely fast, occurring on a picosecond or even sub-picosecond timescale, and its rate is sensitive to the polarity of the solvent. nih.govacs.org Computational models are used to calculate the energies of the LE and ICT states, though studies have shown that there can be substantial differences between theoretical predictions and experimental measurements for these complex excited states. nih.govresearchgate.net

Table 3: ICT Dynamics for NTC6 in Different Solvents

Solvent State Population ICT Time Constant
Tetrahydrofuran (THF) LE state populated exclusively 1.8 ± 0.2 ps

Data from studies on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6). nih.govacs.org

Applications in Advanced Synthetic Organic Chemistry and Emerging Materials Science

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The development of chiral N-heteroaromatic compounds is a significant focus in chemistry due to their prevalence in bioactive molecules. The tetrahydroquinoxaline (THQ) scaffold is a key structural unit in various inhibitors with therapeutic potential. Asymmetric catalysis is a powerful strategy for obtaining such enantiopure molecules.

Recent breakthroughs have demonstrated the highly enantioselective synthesis of chiral THQ derivatives through iridium-catalyzed asymmetric hydrogenation. In these processes, the specific chirality of the final product can be controlled by the choice of solvent. For instance, using a toluene/dioxane solvent system can selectively produce the (R)-enantiomer, while switching to ethanol (B145695) can yield the (S)-enantiomer, both with high yields and excellent enantioselectivities. mdpi.comkci.go.krrsc.org This ability to generate specific chiral THQ structures is the first and most critical step in their subsequent use as chiral ligands or auxiliaries, where the inherent chirality of the THQ molecule itself can direct the stereochemical outcome of another reaction.

The more challenging synthesis of 2,3-disubstituted chiral THQs has also been achieved with high diastereomeric and enantiomeric purity. mdpi.comkci.go.kr These synthetic advancements are crucial, as they provide access to a library of chiral THQ compounds that can be evaluated as ligands for various metal-catalyzed asymmetric transformations.

Table 1: Solvent-Controlled Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Tetrahydroquinoxaline (THQ) Synthesis

Product TypeSolvent SystemYieldEnantiomeric Excess (ee)ConfigurationReference
Mono-substituted THQToluene/Dioxaneup to 93%up to 98%R mdpi.comkci.go.kr
Mono-substituted THQEthanol (EtOH)up to 83%up to 93%S mdpi.comkci.go.kr
cis-2,3-disubstituted THQNot Specifiedup to 95%94%Not Specified mdpi.com

Intermediates in the Synthesis of Complex Organic Molecules

The tetrahydroquinoline and tetrahydroquinoxaline scaffolds are recognized as prevalent core structures in a multitude of synthetic pharmaceuticals and biologically active compounds. acs.orgnih.gov The versatility of these heterocycles makes them crucial intermediates for medicinal chemists. The use of a tert-butyl group, often as a tert-butyl ester, is noted as being particularly versatile for allowing subsequent chemical transformations. acs.org

A direct application of a tetrahydroquinoxaline derivative as a key synthetic intermediate is found in a novel synthesis of a tetracyclic precursor to lumateperone, a pharmaceutical agent. scholaris.ca The synthetic plan utilized a 1-methyl-4-amino-1,2,3,4-tetrahydroquinoxaline intermediate to construct the more complex, multi-ring system of the drug. scholaris.ca This highlights the role of the tetrahydroquinoxaline unit as a robust foundational block upon which more intricate molecular architectures can be built. Furthermore, domino reactions, which enable multiple bond-forming events in a single operation, have proven invaluable for generating diverse tetrahydroquinoline derivatives that serve as a basis for new drug design. acs.org

Precursors for Advanced Polymer and Material Synthesis

Tetrahydroquinoxalines serve as direct precursors for the synthesis of polyquinoxalines, a class of high-performance polymers known for their thermal stability. google.comgoogle.com The polymerization can be achieved by heating a 1,2,3,4-tetrahydroquinoxaline (B1293668) compound in the presence of a transition metal sulfide (B99878) catalyst, such as rhenium sulfide or ruthenium sulfide, at temperatures between 180°C and 300°C. google.comgoogle.com This process involves a dehydrogenative polymerization, where the saturated tetrahydroquinoxaline rings are converted into aromatic quinoxaline (B1680401) units within the polymer backbone.

The resulting quinoxaline-based polymers are of significant interest in materials science. Donor-acceptor copolymers incorporating quinoxaline as the electron-accepting unit are developed for use in bulk-heterojunction polymer solar cells. acs.orgrsc.org These polymers exhibit broad absorption spectra and tunable energy levels, which are critical for efficient photovoltaic devices. rsc.orgresearchgate.net An alternative approach involves the in situ polymerization of quinoxaline-forming monomers on a fiber reinforcement (like graphite (B72142) fiber) to create high-temperature-resistant composite materials, simplifying the fabrication process. dtic.mil Additionally, quinoxaline derivatives can act as photoinitiators, using light to trigger the polymerization of monomers like acrylates. mdpi.com

Components in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to build larger, functional assemblies. The fundamental 1,2,3,4-tetrahydroquinoxaline molecule exhibits this property in its crystalline state. X-ray diffraction studies have revealed that the molecules self-assemble through a series of N—H···N hydrogen bonds, forming an infinite zigzag chain structure. researchgate.net This inherent ability to form ordered structures through hydrogen bonding is a foundational aspect of supramolecular chemistry.

On a more complex level, the synthesis of chiral tetrahydroquinolines can be directed by supramolecular catalysts. rsc.orgnih.gov In one such system, a chiral catalyst is assembled in situ from quinidine-NH-thiourea and L-phenylalanine. rsc.org This supramolecular assembly acts as a "host" that controls the stereochemical environment around the reacting "guest" molecules, leading to the formation of the desired chiral product with high selectivity. Similarly, natural supramolecular scaffolds derived from cellulose (B213188) have been used as catalysts for tetrahydroquinoline synthesis. researchgate.net These examples demonstrate the dual role of the tetrahydroquinoxaline scaffold in supramolecular chemistry: it can be both a building block for self-assembly and the target of sophisticated host-guest catalytic systems.

Exploration of Photophysical and Electronic Properties for Device-Oriented Research

While the fully oxidized quinoxaline scaffold is most often associated with electronic applications, the tetrahydroquinoxaline (THQX) unit is being integrated directly into advanced materials for optoelectronic devices. In a recent study, THQX was used as a flexible donor unit within organoboron-based emitters designed for Organic Light-Emitting Diodes (OLEDs). rsc.org Its incorporation was shown to facilitate thermally activated delayed fluorescence (TADF), a mechanism that enhances device efficiency. rsc.org Specifically, an emitter named BN-Q-Ph, which features a peripheral THQX donor, exhibited a high reverse intersystem crossing rate, leading to a blue-emitting OLED with a maximum external quantum efficiency of 28.7% and significantly reduced efficiency loss at high brightness. rsc.org

The broader class of quinoxaline derivatives, which can be synthesized from tetrahydroquinoxalines, are well-established as attractive electron-transporting materials. beilstein-journals.orgqmul.ac.uk They are explored as n-type semiconductors for Organic Field-Effect Transistors (OFETs) and as components in dye-sensitized solar cells. beilstein-journals.orgresearchgate.net The strong electron-accepting nature of the quinoxaline ring system is key to these properties. beilstein-journals.orgmdpi.com By modifying the substituents on the core structure, the electronic properties, such as the LUMO energy levels, can be finely tuned to optimize performance in devices like OLEDs and polymer solar cells. beilstein-journals.orggoogle.com

Table 2: Performance of an OLED Device Using a Tetrahydroquinoxaline (THQX)-Integrated Emitter (BN-Q-Ph)

EmitterEmission PeakFWHMMax. External Quantum Efficiency (EQE)EQE at 100 cd m⁻²EQE at 1000 cd m⁻²Reference
BN-Q-Ph476 nm36 nm28.7%25.4%19.0% rsc.org

Potential Bioactivity Studies: Mechanism Focused and in Vitro Investigations

Interaction with Molecular Targets: Enzyme Inhibition and Receptor Binding Studies (In Vitro/In Silico)

While direct studies on 1-tert-butyl-1,2,3,4-tetrahydroquinoxaline are limited, research on related quinoxaline (B1680401) and tetrahydroisoquinoline derivatives provides insights into its potential molecular interactions. Quinoxaline derivatives have been identified as inhibitors of various enzymes and have shown affinity for specific receptors. For instance, certain quinoxaline derivatives have been investigated as inhibitors of influenza NS1A protein and apoptosis signal-regulated kinase 1 (ASK1). researchgate.netnih.gov They are considered promising candidates for targeting the NS1 protein of the influenza virus due to their planar polyaromatic system. researchgate.net Some derivatives have demonstrated the ability to disrupt the interaction between the NS1A protein and double-stranded RNA (dsRNA). nih.gov

In the realm of receptor binding, novel 1,2,3,4-tetrahydroisoquinolines have been developed with high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov Furthermore, a 1,2,3,4-tetrahydroquinolin-2-one derivative has been identified as a ligand with high affinity and selectivity for the dopamine D4 receptor. nih.gov Given the structural similarities, it is plausible that this compound could exhibit affinity for certain G-protein coupled receptors or other receptor families. Computational docking studies on related compounds have helped to elucidate the binding modes within the active sites of target proteins. For example, docking studies of tetrahydroquinoxaline sulfonamide derivatives with tubulin have shown that the tetrahydroquinoxaline group can be located at the interface of α and β tubulin, forming hydrophobic interactions. nih.gov

Table 1: Potential Molecular Target Interactions for Tetrahydroquinoxaline Derivatives

Target Class Specific Target Observed Effect Compound Class Reference
Enzyme Influenza NS1A Protein Inhibition of dsRNA binding Quinoxaline Derivatives researchgate.net
Enzyme Apoptosis Signal-regulated Kinase 1 (ASK1) Inhibition Quinoxaline Derivatives nih.gov
Enzyme Soluble Epoxide Hydrolase (sEH) Inhibition Quaternary Isoquinoline Alkaloids mdpi.com
Receptor Dopamine D3 Receptor High Affinity and Selectivity Tetrahydroisoquinoline Derivatives nih.gov
Receptor Dopamine D4 Receptor High Affinity and Selectivity Tetrahydroquinolin-2-one Derivatives nih.gov

Structure-Activity Relationship (SAR) Studies for Target Recognition and Modulation

The biological activity of quinoxaline and its derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies aim to understand how these structural modifications influence the interaction with biological targets. researchgate.net The tert-butyl group, known for its steric bulk, can significantly impact the pharmacological profile of a molecule by influencing its binding affinity, metabolic stability, and solubility. researchgate.net

For quinoxaline derivatives targeting the influenza NS1A protein, substitutions at positions 2, 3, and 6 of the quinoxaline core have been shown to be critical for activity. nih.gov Specifically, bis 2-furyl substitutions at positions 2 and 3 were found to be most potent. nih.gov In a series of tetrahydroquinoxaline sulfonamide derivatives designed as colchicine (B1669291) binding site inhibitors, the tetrahydroquinoxaline group was identified as a key structural feature for hydrophobic interactions with tubulin. nih.gov

The N-substituent on the tetrahydroquinoxaline ring also plays a crucial role. In the synthesis of N-substituted tetrahydroquinoxalines, the steric hindrance of the N-substituent was found to influence the enantioselectivity of the reaction. frontiersin.org SAR studies on N-alkyl-N'-[2-(aryloxy)-5-nitrobenzenesulfonyl]ureas as thromboxane (B8750289) A2 receptor antagonists highlighted the importance of the N-alkyl group in determining both activity and selectivity. nih.gov The presence of a large, hydrophobic group like tert-butyl at the N1 position of the tetrahydroquinoxaline ring is expected to have a profound effect on its biological activity, potentially enhancing its interaction with hydrophobic pockets in target proteins.

Table 2: Structure-Activity Relationship (SAR) Insights for Quinoxaline and Related Derivatives

Scaffold Position of Substitution Effect on Activity Target Reference
Quinoxaline 2, 3, and 6 Variance in inhibitory response Influenza NS1A Protein nih.gov
Tetrahydroquinoxaline N1-substituent Influences enantioselectivity in synthesis - frontiersin.org
Tetrahydroquinoxaline Sulfonamide Tetrahydroquinoxaline group Hydrophobic interaction with target Tubulin nih.gov

Mechanistic Investigations of Cellular Pathways (e.g., apoptosis, cell cycle effects)

Quinoxaline derivatives have been implicated in various cellular processes. Some have been designed as anticancer agents that target the NF-κB signaling pathway, a critical regulator of cell proliferation and apoptosis. nih.gov These compounds can block the nuclear translocation of NF-κB, leading to cytotoxic effects in tumor cells. nih.gov Furthermore, the phenolic antioxidant tert-butylhydroquinone (B1681946) (tBHQ), which shares a tert-butyl phenolic moiety, has been shown to induce cell death in human monocytic leukemia U937 cells through mechanisms involving caspase activation, mitochondrial disruption, and cytochrome c release. researchgate.net These findings suggest that this compound could potentially modulate similar cellular pathways, a hypothesis that warrants further investigation.

Studies on Antioxidant Activity and Free Radical Scavenging Mechanisms

The tert-butyl group is known to enhance the antioxidant properties of phenolic compounds by providing steric hindrance and stabilizing the resulting phenoxy radicals. nih.gov Synthetic phenolic antioxidants like tert-butylhydroquinone (tBHQ) are widely used for their ability to inhibit oxidation. nih.govmdpi.com The antioxidant mechanism of tBHQ involves the upregulation of the Nrf2 gene and a reduction in NF-κB activity, which helps in mitigating oxidative stress. nih.gov The presence of the tert-butyl group in this compound suggests that it may also possess significant antioxidant and free radical scavenging capabilities.

Table 3: Antioxidant Activity of 2-tert-Butyl-1,2,3,4-tetrahydroquinoxaline

Compound Assay Parameter Result Reference
2-tert-Butyl-1,2,3,4-tetrahydroquinoxaline Peroxyl Radical Scavenging Oxygen Consumption Measured over time nii.ac.jp

Exploration of Antimicrobial and Antiviral Properties (In Vitro Studies on Specific Pathogens)

Quinoxaline derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov Various synthetic quinoxalines have been evaluated for their efficacy against different bacterial and fungal strains. nih.gov For example, symmetrically disubstituted quinoxalines have shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The presence of sulfur and nitrogen atoms in the substituents is often associated with enhanced antimicrobial efficiency. nih.gov

In the antiviral domain, quinoxaline derivatives have been investigated as potential inhibitors of the influenza virus. researchgate.netnih.gov As mentioned earlier, they can target the NS1A protein, a highly conserved protein in the influenza A virus. researchgate.net Additionally, n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide have demonstrated antiprotozoal activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. researchgate.net These findings suggest that this compound could be a candidate for antimicrobial and antiviral screening.

Table 4: Antimicrobial and Antiviral Potential of Quinoxaline Derivatives

Activity Target Organism/Virus Compound Class Reference
Antibacterial Staphylococcus aureus, Bacillus subtilis, Escherichia coli Symmetrically Disubstituted Quinoxalines nih.gov
Antifungal Candida albicans, Aspergillus flavus Substituted Quinoxalines nih.gov
Antiviral Influenza A Virus Quinoxaline Derivatives researchgate.netnih.gov

Other Investigated Bioactivities (e.g., antitryptic activity, inhibition of protein denaturation)

The biological evaluation of quinoxaline derivatives extends to other activities such as antitryptic activity and the inhibition of protein denaturation. Trypsin inhibitors are compounds that reduce the activity of the enzyme trypsin. worthington-biochem.com The assay for trypsin inhibitory activity can be performed using synthetic substrates like benzoyl-DL-arginine-p-nitroanilide (BAPA). worthington-biochem.com While specific studies on the antitryptic activity of this compound are not available, the diverse bioactivities of the quinoxaline scaffold suggest this as a potential area of investigation.

Protein denaturation is a process where proteins lose their tertiary and secondary structure, often leading to a loss of function and can be implicated in inflammatory processes. Some quinoxaline derivatives have been shown to prevent the denaturation of dsRNA to single-stranded RNA. nih.gov Although this is a specific context, it points to the potential of these compounds to interact with and stabilize biological macromolecules. The ability of a compound to inhibit protein denaturation is often considered an indicator of anti-inflammatory potential.

Table 5: Other Potential Bioactivities of Quinoxaline Derivatives

Bioactivity Assay/Mechanism Relevance Compound Class Reference
Antitryptic Activity Inhibition of trypsin-catalyzed hydrolysis of substrates Potential for enzyme inhibition General worthington-biochem.com

Future Research Directions and Unresolved Challenges in 1 Tert Butyl 1,2,3,4 Tetrahydroquinoxaline Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A primary challenge in the study of 1-tert-butyl-1,2,3,4-tetrahydroquinoxaline is the development of synthetic protocols that are not only efficient but also environmentally benign and scalable. Traditional multi-step syntheses often suffer from low atom economy, the use of hazardous reagents, and the generation of significant waste. chemistryjournals.net Future efforts must focus on aligning its production with the principles of green chemistry.

Key areas for development include:

Domino Reactions: Also known as tandem or cascade reactions, these processes allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. mdpi.com Adapting existing domino strategies, such as reduction-reductive amination sequences or Michael-SNAr approaches, to accommodate the tert-butyl group is a promising avenue. mdpi.comnih.gov The steric hindrance of the tert-butyl substituent could present a challenge for certain reaction pathways, such as those involving sterically demanding ketimines, but could also be exploited to achieve higher selectivity. mdpi.com

Catalytic Hydrogenation: The catalytic hydrogenation of the corresponding quinoxaline (B1680401) precursor is a common route to the tetrahydroquinoxaline core. researchgate.netresearchgate.net Research into more efficient and reusable catalysts, such as novel rhodium or palladium-based systems, could significantly improve the sustainability and cost-effectiveness of synthesizing the 1-tert-butyl derivative.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and straightforward scalability compared to batch processes. chemistryjournals.net Developing a continuous flow synthesis for this compound would be a significant step towards its large-scale production for industrial or pharmaceutical applications. chemistryjournals.net

Synthetic Strategy Traditional Approach Future Sustainable Approach Anticipated Benefits
Core Formation Multi-step classical condensation and reduction reactions.One-pot domino reaction (e.g., reduction-reductive amination). nih.govReduced waste, fewer purification steps, higher atom economy. chemistryjournals.netmdpi.com
Process Type Batch synthesis in large flasks.Continuous flow synthesis using microreactors. chemistryjournals.netImproved safety, precise process control, easier scalability. chemistryjournals.net
Catalysis Stoichiometric reagents, harsh conditions.Use of recyclable, air-stable metal catalysts (e.g., Fe(III) complexes). mdpi.comLower environmental impact, reduced cost, reusability of catalysts.

Exploration of Novel Reactivity and Unconventional Transformations of the Scaffold

The electronic and steric influence of the N-1 tert-butyl group likely imparts novel reactivity to the tetrahydroquinoxaline scaffold. A significant unresolved challenge is to map this reactivity profile, moving beyond known transformations to discover unconventional reactions.

Selective C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds. Research could focus on developing metal-catalyzed methods for selective C-H activation at various positions on the this compound ring. The tert-butyl group could act as a directing group, enabling regioselective derivatization that is difficult to achieve through classical methods. Exploring intramolecular nitrene C-H insertion processes could provide a one-step route to complex, fused heterocyclic systems. mdpi.com

Asymmetric Transformations: For applications in medicinal chemistry, control over stereochemistry is paramount. Future work should investigate asymmetric transformations of the prochiral scaffold or the development of synthetic routes that establish chirality early on. This could involve chiral catalysts or the use of chiral auxiliaries that can be easily removed after the desired stereocenter is created.

Ring-Distortion and Expansion Reactions: Probing the limits of the scaffold's stability and reactivity through ring-opening, rearrangement, or expansion reactions could lead to the discovery of entirely new heterocyclic systems. For example, acid-catalyzed rearrangements, similar to a Fries-like rearrangement, could be explored to transform the core structure into novel isomers. mdpi.comnih.gov

Advanced Derivatization for Fine-Tuning of Specific Research Applications

The utility of this compound as a core structure depends on the ability to strategically modify it with various functional groups. Advanced derivatization is key to fine-tuning its properties for specific applications, from medicinal chemistry to materials science.

The tert-butyl group itself is often considered a versatile protecting group or a functional handle in synthesis. For instance, tert-butyl esters are valued because they can be transformed under conditions that might not be compatible with other ester types. mdpi.comnih.gov This versatility can be extended to the entire molecule.

Key derivatization opportunities include:

N-4 Position: The secondary amine at the N-4 position is a prime site for introducing a wide array of substituents through acylation, alkylation, or arylation reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Aromatic Ring: The benzene (B151609) ring offers multiple sites for electrophilic aromatic substitution, allowing for the introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the scaffold.

Methylene (B1212753) Carbons: The carbons at positions 2 and 3 are potential sites for functionalization, although they are generally less reactive. Developing methods to selectively introduce substituents at these positions remains a challenge.

Derivatization Site Potential Functional Group Target Application Area Rationale
N-4 Amine Aryl groups, heterocyclic moietiesMedicinal ChemistryTo modulate binding affinity for biological targets like NF-κB. nih.gov
Aromatic Ring (C-6/C-7) Hydroxyl, Nitro, HalogenMedicinal & Materials ChemistryTo tune electronic properties, solubility, and serve as handles for further reactions. bath.ac.uk
N-1 tert-Butyl Group (As a synthetic handle)Versatile SynthesisThe tert-butyl group can be cleaved under specific conditions to allow for further N-1 functionalization.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Advancing the chemistry of this compound will benefit significantly from the adoption of emerging technologies.

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can rapidly generate libraries of derivatives based on the core scaffold. When coupled with high-throughput screening, this approach can accelerate the discovery of compounds with desirable biological activity or material properties.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, stability, and spectroscopic properties of novel derivatives. This computational insight can guide experimental design, saving time and resources by prioritizing the most promising synthetic targets.

Advanced Spectroscopic and Crystallographic Techniques: While standard techniques like NMR and mass spectrometry are essential, advanced methods are needed to fully characterize complex derivatives. researchgate.net Single-crystal X-ray crystallography is crucial for unambiguously determining the three-dimensional structure, including the conformation of the puckered piperazine (B1678402) ring fused to the aromatic ring. researchgate.net

Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound will be realized through collaborations that bridge organic synthesis with other scientific disciplines.

Medicinal Chemistry: The tetrahydroquinoline nucleus is a well-known privileged scaffold in drug discovery, found in compounds with antiarrhythmic, antiviral, and anticancer properties. nih.govnih.gov The 1-tert-butyl derivative represents a novel scaffold for developing potent and selective inhibitors of therapeutic targets, such as the NF-κB transcription factor. nih.gov Collaboration between synthetic chemists and biologists is essential to design, synthesize, and evaluate new therapeutic agents.

Materials Science: The nitrogen atoms in the scaffold can act as ligands for metal ions. researchgate.net This opens up opportunities in coordination chemistry to create novel metal-organic frameworks (MOFs) or catalysts. The specific steric and electronic properties conferred by the tert-butyl group could lead to materials with unique catalytic or photophysical properties.

Chemical Biology: Derivatives functionalized with fluorescent tags or biotin (B1667282) could be synthesized as chemical probes to study biological processes. These tools would enable researchers to track the localization and interactions of molecules within living cells, providing valuable insights into disease mechanisms.

By addressing these unresolved challenges and capitalizing on interdisciplinary opportunities, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for science and technology.

Q & A

Basic: What are the most reliable synthetic routes for 1-Tert-butyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization or functionalization of pre-existing quinoxaline scaffolds. For example:

  • Grignard Addition : Reacting quinoxalinium salts with tert-butyl Grignard reagents yields 1,2,3,4-tetrahydroquinoxaline derivatives. Temperature and stoichiometry control regioselectivity (e.g., 0°C favors 1,2-dihydro products, while room temperature favors tetrahydro derivatives) .
  • Acid-Catalyzed Cyclization : Methanesulfonic acid (80°C) promotes cyclization of precursors like 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid with 1,4-diethyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline, achieving ~76% yield .
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. DMF) to improve solubility.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key for confirming the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR; δ ~28-30 ppm for quaternary carbon in ¹³C NMR) and tetrahydroquinoxaline backbone (aromatic protons at δ ~6.5–7.5 ppm) .
  • HRMS : Validates molecular formula (e.g., C₁₅H₂₃NO₂ for the tert-butyl-dimethoxy variant ).
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in related tetrahydroquinoxaline derivatives .

Advanced: How can regioselectivity challenges during functionalization (e.g., fluorination or bromination) be addressed?

Answer:
Regioselectivity depends on electronic and steric effects:

  • Electron-Directing Groups : Methoxy or tert-butyl groups deactivate specific positions. For example, bromination of 6-methoxy-1,2,3,4-tetrahydroquinoxaline occurs para to the methoxy group .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution.
  • Protection/Deprotection : Temporarily block reactive sites using Boc (tert-butoxycarbonyl) groups, as demonstrated in carboxylic acid derivatives .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 62% vs. 76%) for similar routes?

Answer:
Contradictions often arise from subtle differences in:

  • Purification Methods : Column chromatography (silica gel vs. alumina) impacts recovery.
  • Reagent Purity : Anhydrous solvents and freshly distilled reagents improve consistency.
  • Catalyst Loading : Methanesulfonic acid concentration (6 mL in vs. lower volumes) affects cyclization efficiency.
    Recommendation : Replicate procedures with strict control of variables and report detailed conditions (e.g., solvent grade, humidity).

Advanced: What strategies enhance the stability of this compound under experimental conditions?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent oxidation .
  • Light Sensitivity : Use amber glassware or opaque containers, as tert-butyl groups can undergo photodegradation.
  • pH Control : Avoid strongly acidic/basic conditions to prevent ring-opening (e.g., hydrolysis in HCl/NaOH) .

Advanced: How is this compound applied in developing near-infrared fluorescent probes?

Answer:
The compound’s rigid, conjugated structure serves as a donor-acceptor scaffold. For example:

  • Probe RQS Synthesis : React with oxalyl chloride and Na₂S to introduce thiol-reactive groups, enabling Stokes shift tuning for bioimaging .
  • Key Metrics : Emission wavelengths >650 nm and high quantum yields (Φ >0.2) are achievable via substituent modulation (e.g., methoxy vs. diethylamino groups).

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Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Tert-butyl-1,2,3,4-tetrahydroquinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.